molecular formula C15H15N3S B2416723 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine CAS No. 304685-19-6

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine

Cat. No.: B2416723
CAS No.: 304685-19-6
M. Wt: 269.37
InChI Key: JICUJUBWALVWFU-UHFFFAOYSA-N
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Description

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and sensors

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridine
  • Pyrrolopyrazine

Uniqueness

2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

IUPAC Name

2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-5-4-8-15-17-12(9-18(11)15)10-19-14-7-3-2-6-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUJUBWALVWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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